molecular formula C22H21N5O4 B13894318 Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate

Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate

Cat. No.: B13894318
M. Wt: 419.4 g/mol
InChI Key: BFHIPZRCKRPULM-UHFFFAOYSA-N
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Description

Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate is a complex organic compound that belongs to the class of indazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

    Introduction of the Nitroisoquinoline Moiety: This step involves the nitration of isoquinoline followed by its coupling with the indazole core.

    Protection and Deprotection Steps: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis and is later removed under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).

    Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine (PPh3) in the presence of a base.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various alkyl or aryl derivatives.

    Coupling: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate involves its interaction with specific molecular targets. The nitroisoquinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes involved in cell proliferation and survival. The indazole core may also interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate is unique due to the presence of both the nitroisoquinoline and indazole moieties in its structure. This combination provides a distinct set of biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate

InChI

InChI=1S/C22H21N5O4/c1-13-5-8-17-16(19(13)27(29)30)9-10-23-20(17)25-15-7-6-14-12-24-26(18(14)11-15)21(28)31-22(2,3)4/h5-12H,1-4H3,(H,23,25)

InChI Key

BFHIPZRCKRPULM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC4=C(C=C3)C=NN4C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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